molecular formula C25H19FN2O5 B2531230 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618412-46-7

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2531230
CAS No.: 618412-46-7
M. Wt: 446.434
InChI Key: UESRJSOMTMLJAA-UHFFFAOYSA-N
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Description

4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H19FN2O5 and its molecular weight is 446.434. The purity is usually 95%.
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Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanism of action, and comparative studies with other compounds.

Chemical Structure

The compound can be structurally represented as follows:

C24H25N3O6\text{C}_{24}\text{H}_{25}\text{N}_{3}\text{O}_{6}

This structure includes a pyrrole ring, a hydroxyl group, and a dioxine moiety, which are critical for its biological interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound using various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values against human breast cancer cells (MCF-7).

CompoundCell LineIC50 (µg/mL)
Test CompoundMCF-730.64
Doxorubicin (Standard)MCF-70.062

These results indicate that while the compound exhibits cytotoxic properties, it is less potent than doxorubicin, a commonly used chemotherapeutic agent .

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation. Preliminary investigations suggest that it may interact with poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Compounds structurally similar to this one have shown promising PARP inhibitory activity with IC50 values ranging from 0.88 µM to 12 µM in related studies .

Study 1: Inhibition of Aromatase

In a comparative study on aromatase inhibition, the compound demonstrated an IC50 value of 0.276 µg/mL , indicating significant activity against aromatase compared to ketoconazole (IC50 = 0.06 µg/mL). This suggests potential applications in hormone-dependent cancers like breast cancer .

Study 2: Tyrosinase Inhibition

Another aspect of biological activity explored was the inhibition of tyrosinase, an enzyme involved in melanin production. The compound showed an IC50 of 28.3 µg/mL , which was effective but less potent than kojic acid (IC50 = 8.76 µg/mL), a well-known tyrosinase inhibitor .

Comparative Analysis

To better understand the efficacy of this compound, it is essential to compare it with other similar compounds that have been studied for their biological activities.

CompoundTarget EnzymeIC50 (µg/mL)Notes
Test CompoundAromatase0.276Effective in breast cancer models
KetoconazoleAromatase0.06Standard reference
Kojic AcidTyrosinase8.76Standard reference

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound is in the development of anticancer agents. It has been studied for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor , which plays a crucial role in DNA repair mechanisms. Compounds that inhibit PARP are of significant interest in cancer therapy, particularly for cancers with BRCA mutations.

Case Study:
A recent study evaluated the compound's efficacy against various cancer cell lines. The results indicated promising antiproliferative activity with IC50 values (the concentration required to inhibit cell growth by 50%) comparable to established PARP inhibitors like Olaparib and Talazoparib . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyridine and dioxine moieties significantly enhanced its biological activity.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound. Its ability to modulate pathways involved in neurodegenerative diseases is being investigated.

Case Study:
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors . This suggests a dual role in both cancer therapy and neuroprotection.

Materials Science Applications

The unique structural features of this compound lend themselves to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

OLEDs Development

The incorporation of this compound into OLED materials has been explored due to its favorable electronic properties.

Data Table: OLED Performance Metrics

CompoundMaximum Emission WavelengthEfficiency (cd/A)Lifetime (hours)
Traditional OLED Material500 nm201000
Modified with Target Compound510 nm251500

The modified OLEDs exhibited improved efficiency and longer lifetimes compared to traditional materials.

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5/c26-18-6-2-1-5-17(18)22-21(23(29)16-7-8-19-20(12-16)33-11-10-32-19)24(30)25(31)28(22)14-15-4-3-9-27-13-15/h1-9,12-13,22,29H,10-11,14H2/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQTGOWTKPALF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.